Pseudoerythromycin A enol ether

Antibacterial MIC Erythromycin Degradation

Inaccurate stability assessment of erythromycin A formulations risks product quality and safety. Pseudoerythromycin A enol ether (EP Impurity F) is the unambiguous marker for base-catalyzed degradation-essential for stability-indicating HPLC method validation. • Relative retention time ≈1.5 vs. erythromycin A; response factor 6.6 for confident peak identification. • ≥98% HPLC purity ensures reproducible quantitation in forced degradation and long-term stability studies. • Devoid of antibacterial and motilin agonist activity-functions as a chemically matched, biologically inert control for impurity profiling.

Molecular Formula C37H65NO12
Molecular Weight 715.9 g/mol
Cat. No. B10766001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoerythromycin A enol ether
Molecular FormulaC37H65NO12
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O
InChIInChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32?,34+,35-,36-,37-/m1/s1
InChIKeyNMIWBQUQCOMGHJ-XWVSLMRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudoerythromycin A Enol Ether: Key Degradation Marker


Pseudoerythromycin A enol ether (CAS 105882-69-7, LY267108) is a well-characterized, non-antibiotic degradation product of the macrolide antibiotic erythromycin A [1]. It is formed through a complex, intramolecular translactonization under neutral to weakly alkaline conditions [2] and serves as a primary analytical standard for monitoring the chemical stability of erythromycin A in pharmaceutical formulations [3]. Its unambiguous identification and quantitation are critical for ensuring drug product quality and safety.

Workflow

Stability-indicating HPLC method validation

Selection

Alkaline degradation marker (neutral/alkaline pH)

Distinct from acid-catalyzed degradants

Use Context

Formulation stability studies & impurity profiling

Pharmacopeial parameters available

Why Pseudoerythromycin A Enol Ether Is Irreplaceable


Erythromycin A degrades via distinct, pH-dependent pathways, yielding a unique spectrum of products including anhydroerythromycin A (acidic conditions) and pseudoerythromycin A enol ether (neutral/alkaline conditions) [1]. These degradants possess fundamentally different chemical structures, biological activities, and analytical behaviors. Critically, pseudoerythromycin A enol ether is the primary marker of base-catalyzed degradation and is completely devoid of the antibacterial activity associated with the parent drug and other impurities [2]. Therefore, substituting this compound with another erythromycin-related impurity (e.g., erythromycin A enol ether or anhydroerythromycin A) would provide no relevant information on the specific degradation pathway it signifies and would lead to inaccurate stability assessments and potential safety risks in pharmaceutical quality control.

!

Degradation pathway specificity differs: anhydroerythromycin A (acidic) or erythromycin A enol ether (bioactive) cannot signal alkaline instability.

!

Biological inertness of this enol ether ensures no confounding antibacterial or motilin activity; other impurities may carry residual bioactivity.

Pseudoerythromycin A Enol Ether: Head-to-Head Comparisons


Antibacterial Activity: Complete Inactivity

Pseudoerythromycin A enol ether exhibits no significant antimicrobial activity, a defining characteristic that distinguishes it from the parent compound, erythromycin A, and from other degradation products like anhydroerythromycin A . In stark contrast, erythromycin A demonstrates potent antibacterial activity, with MIC values as low as 0.008 mg/L against susceptible strains of S. pneumoniae and 0.063 mg/L against S. aureus [1]. The acid-catalyzed degradant, anhydroerythromycin A, retains some activity, with reported MICs of 12.5 μg/mL against S. aureus and 6.25 μg/mL against B. cereus . The complete lack of activity for pseudoerythromycin A enol ether confirms its utility as an inert analytical marker devoid of pharmacological interference.

Antibacterial activity
Reported
No significant activity vs. erythromycin A (MIC 0.008-0.125 mg/L) and anhydroerythromycin A (6.25-12.5 µg/mL)
Confirms inert analytical marker, no confounding bioactivity.
Cross-study MIC comparison; verify with in-house assays.
Antibacterial MIC Erythromycin Degradation Pharmacology

Formation Pathway: Alkaline Degradation Marker

The formation of pseudoerythromycin A enol ether is a specific indicator of neutral to alkaline degradation of erythromycin A. A stability study in a hydrophilic cream base (pH 8.6) demonstrated the appearance of pseudoerythromycin A enol ether after just 1 week of storage at 25°C, while the parent erythromycin A content remained >95% after 1 month [1]. This contrasts sharply with the formation of anhydroerythromycin A, which is the principal degradation product under acidic conditions [2]. This pH-dependent formation profile allows pseudoerythromycin A enol ether to serve as a diagnostic marker for base-catalyzed degradation, enabling formulation scientists to pinpoint and mitigate specific stability issues.

Formation pathway
Context-dependent
Detected after 1 week at pH 8.6, 25°C; specific to alkaline degradation of erythromycin A.
Enables targeted monitoring of base-catalyzed degradation.
Stability study in hydrophilic cream base; model-dependent.
Stability pH-Degradation Pharmaceutical Analysis Formulation

Analytical Differentiation by HPLC

Pseudoerythromycin A enol ether possesses distinct chromatographic properties that allow for its unambiguous identification and precise quantitation in the presence of erythromycin A and other related substances. According to the USP monograph for Erythromycin Stearate, the retention time for pseudoerythromycin A enol ether is approximately 1.5 times that of erythromycin A [1]. Furthermore, its response factor relative to erythromycin A is established as 6.6 [2]. These defined analytical parameters, codified in a major pharmacopeia, ensure robust and reproducible method validation for quality control laboratories.

HPLC differentiation
Head-to-head
RRT ≈ 1.5 vs. erythromycin A; RRF = 6.6 (USP method)
Pharmacopeial parameters support robust method validation.
USP Erythromycin Stearate monograph; confirm with current column.
HPLC Analytical Chemistry Impurity Profiling Pharmacopeial Standards

Absence of Motilin Agonism

While structurally related, pseudoerythromycin A enol ether is functionally distinct from erythromycin A enol ether. Erythromycin A enol ether is a known motilin receptor agonist that can induce gastrointestinal contractions and distress [1]. In contrast, pseudoerythromycin A enol ether lacks both antibacterial and reported motilin agonist activity, making it a purely inert degradation marker [2]. This functional divergence is critical: erythromycin A enol ether is a bioactive impurity with potential clinical implications, whereas pseudoerythromycin A enol ether is a benign, chemically distinct entity whose presence simply indicates a specific degradation pathway.

Motilin agonism
Context-dependent
No motilin receptor agonism; erythromycin A enol ether is a potent agonist.
Isolates chemical degradation marker from bioactive impurity effects.
Receptor binding assays; verify in functional models if needed.
Motilin Receptor Gastrointestinal Adverse Drug Reactions Mechanism of Action

Pseudoerythromycin A Enol Ether: Optimal Use Cases


Stability-Indicating Method Validation

Procurement of a high-purity (≥90% HPLC) analytical standard of pseudoerythromycin A enol ether is essential for developing and validating stability-indicating HPLC methods . Its known relative retention time (≈1.5 vs. erythromycin A) and response factor (6.6) allow for accurate peak identification and quantification in forced degradation studies and long-term stability testing of erythromycin A drug substances and products [1].

Monitoring Alkaline Degradation Pathways

For formulation scientists developing topical creams, gels, or liquid oral suspensions with erythromycin A, pseudoerythromycin A enol ether is a key marker for base-catalyzed degradation. As demonstrated in studies of hydrophilic cream bases (pH 8.6), this impurity appears within one week, signaling the need for pH adjustment or formulation redesign [2]. Procuring this standard allows for targeted optimization to enhance product shelf-life.

Investigating Biological Activity of Impurities

Researchers studying the pharmacological and toxicological profile of erythromycin impurities require pure samples of each compound. Because pseudoerythromycin A enol ether is devoid of both antibacterial activity and the motilin agonist activity seen with erythromycin A enol ether [3], it serves as a chemically matched, biologically inert control compound. This allows for the specific attribution of biological effects observed in complex mixtures to other active impurities.

Application
Selection Property
Validation Focus
Stability-indicating method validation
Pharmacopeial chromatographic parameters (RRT, RRF)
Peak identification and quantification accuracy under forced degradation
Alkaline degradation monitoring
pH-dependent formation specificity (neutral/alkaline)
Formulation pH optimization and stability shelf-life prediction
Impurity biological profiling
Biological inertness (no antimicrobial or motilin activity)
Attribution of bioactivity to specific impurities in complex samples

Technical Documentation Hub

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39 linked technical documents
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